molecular formula C10H12ClNO B1441649 3-((2-Chlorobenzyl)oxy)azetidine CAS No. 1121627-62-0

3-((2-Chlorobenzyl)oxy)azetidine

Cat. No. B1441649
CAS RN: 1121627-62-0
M. Wt: 197.66 g/mol
InChI Key: SRDXACGSHRDVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Chlorobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The InChI code for 3-((2-Chlorobenzyl)oxy)azetidine is 1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-((2-Chlorobenzyl)oxy)azetidine is a pale-yellow to yellow-brown liquid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, researchers study the degradation and transformation of 3-((2-Chlorobenzyl)oxy)azetidine to understand its environmental impact. This research is crucial for assessing the safety and ecological effects of chemical compounds released into the environment.

Each application mentioned involves experimental procedures where 3-((2-Chlorobenzyl)oxy)azetidine is synthesized or modified, followed by testing its efficacy or properties in the respective field. The results from these experiments contribute to the advancement of scientific knowledge and practical applications in various industries .

Safety and Hazards

This compound is classified as harmful if swallowed and can cause serious eye irritation . Safety precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and using personal protective equipment .

Future Directions

While specific future directions for 3-((2-Chlorobenzyl)oxy)azetidine are not mentioned in the search results, azetidines in general have been highlighted for their potential in drug discovery, polymerization, and as chiral templates . This suggests that 3-((2-Chlorobenzyl)oxy)azetidine could also have potential applications in these areas.

properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDXACGSHRDVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Chlorobenzyl)oxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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